17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione
CAS No.: 13504-15-9
Cat. No.: VC21346988
Molecular Formula: C22H28O4
Molecular Weight: 356.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 13504-15-9 |
---|---|
Molecular Formula | C22H28O4 |
Molecular Weight | 356.5 g/mol |
IUPAC Name | (8S,10S,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16+,18-,20-,21-,22-/m0/s1 |
Standard InChI Key | ZYTXTXAMMDTYDQ-AKXKBWEISA-N |
Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C |
Chemical Identity and Properties
Basic Chemical Information
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione is a steroid compound with a defined molecular structure that contains multiple functional groups. The compound is characterized by several key chemical identifiers that establish its unique chemical identity in scientific databases and literature.
The basic chemical properties of this compound include:
Property | Value |
---|---|
CAS Number | 13504-15-9 |
Molecular Formula | C22H28O4 |
Molecular Weight | 356.46 g/mol |
MDL Number | MFCD18452754 |
This steroid derivative contains a pregnane skeleton with specific modifications, including a methyl group at the 16-beta position and hydroxyl groups at positions 17 and 21. The compound also features a characteristic triene system with double bonds at positions 1,4 and 9(11), as well as ketone groups at positions 3 and 20, which contribute to its chemical reactivity and pharmaceutical relevance.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific and pharmaceutical contexts, which reflects its relevance across different research areas and applications. These alternative names often provide insights into the compound's structural features or its relation to other steroid derivatives.
Key synonyms include:
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17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione
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Betamethasone Impurity C
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Betamethasone EP Impurity C
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16β-Methyl-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione
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(16β)-17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione
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Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16β)-
The designation as "Betamethasone Impurity C" or "Betamethasone EP Impurity C" is particularly significant as it indicates the compound's role in pharmaceutical quality control procedures for betamethasone preparations according to European Pharmacopoeia standards.
Applications and Research Significance
Pharmaceutical Quality Control
Beyond its role in quality control, the compound is utilized in analytical research to develop and validate sophisticated methods for steroid analysis. It serves as a valuable reference compound in reversed-phase high-performance liquid chromatography (RP-HPLC) methods developed to separate low levels of dexamethasone and other related compounds from betamethasone.
These analytical methods are critical for:
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Developing more sensitive detection techniques for steroid analysis
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Validating pharmaceutical manufacturing processes
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Supporting regulatory compliance in pharmaceutical production
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Advancing research on steroid metabolism and pharmacokinetics
Biological Research
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione has applications in biological research, particularly in studies focused on anti-inflammatory mechanisms. The compound has been used in preclinical characterization studies of VBP15, a novel anti-inflammatory delta 9,11 steroid.
This application highlights the compound's relevance to understanding structure-activity relationships in steroid derivatives and potentially developing new therapeutic agents with improved efficacy or reduced side effects.
Manufacturer | Product Description | Packaging | Price (USD) | Purity |
---|---|---|---|---|
Sigma-Aldrich | (16b)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione AldrichCPR | 1 mg | $134 | Not specified |
Biosynth Carbosynth | 17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione | 5 mg | $250 | Not specified |
Biosynth Carbosynth | 17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione | 10 mg | $450 | Not specified |
Biosynth Carbosynth | 17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione | 25 mg | $1000 | Not specified |
Biosynth Carbosynth | 17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione | 50 mg | $1800 | Not specified |
Career Henan Chemical Co | 17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione | 1 kg | $1.00/kg | 95%-99% |
The significant price difference between small-quantity research-grade material and bulk quantities suggests different quality grades and intended applications for the compound.
Structural Relationship to Other Steroids
Relationship to Betamethasone
As Betamethasone Impurity C, this compound shares structural similarities with betamethasone but differs in specific functional groups or stereochemistry. The relationship between 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione and betamethasone is important for understanding impurity profiles in pharmaceutical preparations and potentially elucidating degradation pathways.
The key structural difference lies in the triene system with double bonds at positions 1,4 and 9(11) in the impurity, compared to the diene system in betamethasone. This modification significantly affects the compound's chemical properties and biological activity profile.
Related Steroid Derivatives
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione belongs to a larger family of corticosteroid derivatives that share the pregnane skeleton with various modifications. Related compounds include:
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9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione
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9-fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
These structural relationships provide valuable insights into structure-activity patterns among corticosteroid derivatives and help researchers understand how specific structural modifications affect pharmaceutical properties and biological activities.
Synthetic Approaches and Methods
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